molecular formula C26H36N2 B184402 N,N'-Bis(2,6-diisopropylphenyl)ethanediimine CAS No. 74663-75-5

N,N'-Bis(2,6-diisopropylphenyl)ethanediimine

Cat. No. B184402
CAS RN: 74663-75-5
M. Wt: 376.6 g/mol
InChI Key: JWVIIGXMTONOFR-UHFFFAOYSA-N
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Description

“N,N’-Bis(2,6-diisopropylphenyl)ethanediimine” is a chemical compound with the molecular formula C26H36N2 . It is also known by other names such as “N,N’-Bis(2,6-diisopropylphenyl)-1,2-ethanediamine” and "N,N’-bis[2,6-di(propan-2-yl)phenyl]ethane-1,2-diimine" .


Molecular Structure Analysis

The molecular structure of “N,N’-Bis(2,6-diisopropylphenyl)ethanediimine” consists of two phenyl rings, each substituted with two isopropyl groups, connected by an ethylene bridge with two imine (C=N) groups . The molecule has a total of 26 carbon atoms, 36 hydrogen atoms, and 2 nitrogen atoms .


Chemical Reactions Analysis

While specific chemical reactions involving “N,N’-Bis(2,6-diisopropylphenyl)ethanediimine” are not available, it’s known that similar compounds can act as ligands in metal-catalyzed reactions .


Physical And Chemical Properties Analysis

“N,N’-Bis(2,6-diisopropylphenyl)ethanediimine” has a molecular weight of 380.609 Da . It has a density of 1.0±0.1 g/cm3, a boiling point of 503.5±50.0 °C at 760 mmHg, and a flash point of 288.9±21.9 °C . The compound has 2 hydrogen bond acceptors, 2 hydrogen bond donors, and 9 freely rotating bonds .

Scientific Research Applications

  • Organometallic Chemistry and Catalysis :

    • N,N'-Bis(2,6-diisopropylphenyl)ethanediimine derivatives have been used in the synthesis of nickel(II) α-diimine complexes for ethylene polymerization, showing significant activity influenced by ligand structure and cocatalyst nature (Souza et al., 2007).
    • These compounds are involved in the formation of bis(NHC) complexes with Grubbs catalysts, displaying substantial olefin metathesis activity (Ledoux et al., 2007).
    • They have been utilized in the coordination chemistry of nickel complexes in different oxidation states, influencing the electrochemical properties and reactivity of the system (Reed et al., 2017).
  • Polymer Science :

    • The bis(aldimino)pyridine nickel complexes, derivatives of N,N'-Bis(2,6-diisopropylphenyl)ethanediimine, have been investigated for their catalytic performance in ethylene polymerization, producing polymers with varying properties (Fassina et al., 2003).
  • Material Science and Luminescence :

    • These compounds have been explored in the synthesis and characterization of luminescent chelates of europium (III), demonstrating unique structural and luminescent properties (Latva et al., 1996).
  • Reaction Mechanism and Structural Analysis :

    • The reaction of N,N'-bis(2,6-diisopropylphenyl)-1,4-diazadiene with BCl3, leading to a crystalline product, demonstrates the potential of these compounds in studying reaction mechanisms and structural analyses (Mair et al., 2001).
  • Safety Evaluation in Food Contact Materials :

    • The substance bis(2,6-diisopropylphenyl)carbodiimide, a related compound, has been evaluated for its safety in food contact materials, highlighting its relevance in consumer safety applications (Flavourings, 2010).
  • Catalysis and Synthesis :

    • These compounds are involved in the homogeneous catalytic carbonylation of nitroaromatics, illustrating their role in organic synthesis and catalysis (Gargulak & Gladfelter, 1994).

Safety And Hazards

“N,N’-Bis(2,6-diisopropylphenyl)ethanediimine” may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Future Directions

“N,N’-Bis(2,6-diisopropylphenyl)ethanediimine” has been used in the preparation of derived ruthenium olefin metathesis catalysts and as a catalyst in palladium-catalyzed aerobic alcohol oxidation supported by alpha-diimine ligands . It has also been used in the regioselective alkylation in the presence of ruthenium-bisimine catalytic precursors and the N-arylation of aromatic amines . These applications suggest potential future directions in the field of catalysis and organic synthesis .

properties

IUPAC Name

N,N'-bis[2,6-di(propan-2-yl)phenyl]ethane-1,2-diimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N2/c1-17(2)21-11-9-12-22(18(3)4)25(21)27-15-16-28-26-23(19(5)6)13-10-14-24(26)20(7)8/h9-20H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVIIGXMTONOFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N=CC=NC2=C(C=CC=C2C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00348116
Record name (1E,2E)-N~1~,N~2~-Bis[2,6-di(propan-2-yl)phenyl]ethane-1,2-diimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Bis(2,6-diisopropylphenyl)ethanediimine

CAS RN

74663-75-5
Record name (1E,2E)-N~1~,N~2~-Bis[2,6-di(propan-2-yl)phenyl]ethane-1,2-diimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Medvedko, M Ströbele, JP Wagner - researchgate.net
An experimental procedure devised by Denk et. al. was used.[1] To a cooled solution of 1.0 mL (0.819 g, 9.2 mmol) of commercially available diamine C-Me in pyridine (10 mL), 0.55 mL …
Number of citations: 2 www.researchgate.net
S Shahruddin - 2018 - spiral.imperial.ac.uk
The deposition of wax caused by the precipitation of paraffin from waxy crude oil poses a serious flow assurance problem during the production and transportation of crude oil. The waxy …
Number of citations: 1 spiral.imperial.ac.uk
JP Richards - 2019 - era.ed.ac.uk
The focus of this PhD project dealt with the development of base-catalysed transformations towards novel and pharmaceutically relevant molecules. The first chapter was intended to be …
Number of citations: 2 era.ed.ac.uk
B Oelkers, MV Butovskii… - Chemistry–A European …, 2012 - Wiley Online Library
Metal–metal bonding in heterobimetallic complexes is of fundamental interest due to its implications to both bonding theory and new reactivities. In this Concept, structurally …

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